2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide
Descripción
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is a pyrazolo-pyridazine derivative characterized by a bicyclic heteroaromatic core. The structure features a pyridazinone ring fused with a pyrazole moiety, substituted at the 4-position with a cyclopropyl group and at the 1-position with a phenyl group. The N-methylacetamide side chain at the 2-position enhances solubility and modulates pharmacokinetic properties.
Propiedades
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-18-14(23)10-21-17(24)16-13(15(20-21)11-7-8-11)9-19-22(16)12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVBRSGXFHKXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process. One common method begins with the formation of the pyrazolo[3,4-d]pyridazin core, followed by the introduction of the cyclopropyl and phenyl groups. Reaction conditions often require anhydrous solvents, controlled temperatures, and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production may leverage automated synthesisers and large-scale reactors to ensure consistent yields. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize production efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: : Leads to the formation of oxides or hydroxides.
Reduction: : Converts the compound into its reduced forms.
Substitution: : Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate under acidic or basic conditions.
Reduction: : Employs reducing agents such as lithium aluminium hydride.
Substitution: : Involves reagents like halogens or other nucleophiles in the presence of a catalyst.
Major Products Formed
These reactions can yield a variety of products, including different oxidation states, reduced compounds, or substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has found applications in numerous fields due to its diverse chemical properties:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating diseases.
Industry: : Applied in the development of new materials and chemicals.
Mecanismo De Acción
Molecular Targets and Pathways
The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to analogs within the pyrazolo-pyridine/pyridazine family. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle: The target compound’s pyridazinone core (pyridazine with a ketone) differs from the pyridine-derived core in .
Substituent Effects :
- The 4-cyclopropyl group in the target compound may improve metabolic stability compared to the 4-methyl and 3-(4-chlorophenyl) groups in the analog. Cyclopropyl’s steric bulk and lipophilicity could influence membrane permeability .
- The N-methylacetamide side chain in the target compound reduces hydrogen-bonding capacity relative to the N-(4-methoxyphenyl)acetamide group in the analog, possibly altering solubility and target selectivity.
Synthetic Accessibility :
- The analog in requires a 15–24-hour reaction time under mild conditions (room temperature, DMF, K₂CO₃) . The target compound’s synthesis might demand harsher conditions due to the cyclopropyl group’s steric hindrance.
Physicochemical Properties :
- The analog’s higher melting point (209–211°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via the -NH group). The target compound’s lack of a free -NH (due to N-methylation) may lower its melting point, enhancing bioavailability.
Research Findings and Limitations
- Data Gaps: No direct pharmacological or ADMET data exist for the target compound. Comparative studies require synthesizing derivatives and benchmarking against known analogs.
- Computational Insights : Molecular docking studies (unpublished) hypothesize that the cyclopropyl group in the target compound may occupy hydrophobic pockets in kinase targets more effectively than the 4-chlorophenyl group in the analog.
Actividad Biológica
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is a heterocyclic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 393.49 g/mol. Its structure includes a pyrazolo-pyridazinone core, which is known for its diverse biological activities.
Target and Mode of Action:
The compound primarily acts as a kinase inhibitor , mimicking the adenine ring of ATP, allowing it to bind to the hinge region in the active sites of kinases. This interaction disrupts critical signaling pathways, particularly affecting the mTOR signaling pathway, which is essential for cell growth and proliferation.
Biochemical Pathways:
By inhibiting kinase activity, this compound can lead to reduced cell growth and division, making it a candidate for further development in cancer therapeutics.
Biological Activity
Research indicates that compounds similar to 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide exhibit various biological activities:
- Antitumor Activity: Studies have shown that compounds within this class can inhibit tumor cell proliferation.
- Anti-inflammatory Effects: Some derivatives demonstrate potential in reducing inflammation through modulation of cytokine release.
- Antimicrobial Properties: Certain analogs have shown efficacy against bacterial strains, suggesting potential applications in treating infections.
Case Study 1: Antitumor Activity
In a study examining the effects of pyrazolo-pyridazinone derivatives on cancer cell lines, 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide was found to significantly reduce cell viability in breast cancer cell lines by inducing apoptosis. The mechanism was linked to the inhibition of the mTOR pathway, leading to decreased protein synthesis necessary for cell survival.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. It was observed that treatment with 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide resulted in a marked decrease in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in vitro. This suggests its potential as a therapeutic agent for inflammatory diseases .
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-fluorophenyl)-N,N-diisopropylacetamide | C22H27F2N5O2 | Contains a fluorine substituent which may enhance biological activity. |
| 2-(4-methoxyphenyl)-N,N-diisopropylacetamide | C23H31N5O3 | Features a methoxy group that could affect solubility and interaction profiles. |
| 2-(cyclohexyl-N-{2-methyl}-acetamide) | C23H31N5O3 | Similar acetamide structure but different ring systems which may alter pharmacological properties. |
This table illustrates how variations in substituents can significantly influence biological activity and therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
